3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)QUINOLINE

Descripción

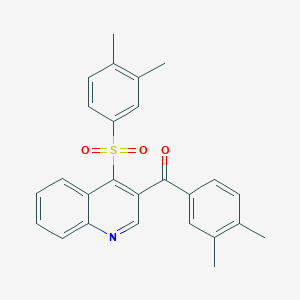

3-(3,4-Dimethylbenzoyl)-4-(3,4-Dimethylbenzenesulfonyl)quinoline is a synthetic quinoline derivative featuring dual substituents: a 3,4-dimethylbenzoyl group at position 3 and a 3,4-dimethylbenzenesulfonyl group at position 2.

Propiedades

IUPAC Name |

(3,4-dimethylphenyl)-[4-(3,4-dimethylphenyl)sulfonylquinolin-3-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO3S/c1-16-9-11-20(13-18(16)3)25(28)23-15-27-24-8-6-5-7-22(24)26(23)31(29,30)21-12-10-17(2)19(4)14-21/h5-15H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIDUMUENSSLAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC(=C(C=C4)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where sulfonyl chlorides react with the quinoline derivative in the presence of a base.

Attachment of the (3,4-Dimethylphenyl) Group: The final step involves the coupling of the (3,4-dimethylphenyl) group to the quinoline-sulfonyl intermediate, often through a palladium-catalyzed cross-coupling reaction such as Suzuki-Miyaura coupling.

Análisis De Reacciones Químicas

3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)QUINOLINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the sulfonyl group to a sulfide.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the most promising applications of this compound is in the field of medicinal chemistry, particularly as a potential therapeutic agent. Research indicates that quinoline derivatives exhibit significant biological activities, including:

- Antimicrobial Properties : Compounds similar to 3-(3,4-Dimethylbenzoyl)-4-(3,4-dimethylbenzenesulfonyl)quinoline have shown efficacy against various bacterial strains, suggesting potential as antibacterial agents .

- Anticancer Activity : Studies have indicated that quinoline derivatives can inhibit cancer cell proliferation. The presence of sulfonyl groups enhances the interaction with biological targets, potentially leading to the development of novel anticancer drugs .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique structure allows it to be utilized in:

- Synthesis of Novel Compounds : The compound can be employed to synthesize other complex molecules through various chemical reactions such as Friedel-Crafts acylation and sulfonation reactions. This versatility makes it valuable in creating new pharmaceuticals or agrochemicals .

- Functionalization Reactions : It can act as a precursor for further functionalization, enabling the introduction of additional functional groups that can enhance its biological activity or alter its physical properties .

Material Science

In material science, compounds with quinoline structures are being explored for their properties in:

- Fluorescent Materials : Quinoline derivatives are known for their luminescent properties. This compound could potentially be used in the development of fluorescent probes or materials for optoelectronic applications .

- Polymer Chemistry : The incorporation of such compounds into polymer matrices may lead to the development of advanced materials with tailored properties for specific applications such as drug delivery systems or sensors .

Case Study 1: Antimicrobial Activity

A study evaluating various quinoline derivatives found that modifications at the benzoyl and sulfonyl positions significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited an IC50 value indicating potent activity compared to standard antibiotics .

Case Study 2: Anticancer Potential

In vitro studies on cancer cell lines showed that derivatives of this compound induced apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism was linked to the inhibition of key enzymes involved in cell proliferation .

Mecanismo De Acción

The mechanism of action of 3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)QUINOLINE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The quinoline core can intercalate with DNA, disrupting its replication and transcription processes .

Comparación Con Compuestos Similares

Structural Features and Substituent Diversity

Table 1: Structural Comparison of Selected Quinoline Derivatives

Key Observations :

- The target compound’s benzenesulfonyl group distinguishes it from analogs with amino or methoxy groups at position 4, which are common in antimalarial or anticancer quinolines .

- The dual 3,4-dimethyl substitution on both benzoyl and benzenesulfonyl groups may enhance metabolic stability compared to compounds with single methyl or methoxy substituents .

Key Observations :

- The target compound’s synthesis likely requires multi-step coupling reactions, similar to Pd-catalyzed cross-coupling (as in ) or microwave-assisted protocols (as in ).

- Sulfonyl group introduction may involve sulfonation or nucleophilic substitution, a common strategy in sulfonamide-based quinolines .

Physicochemical and Pharmacokinetic Properties

Table 3: Predicted Physicochemical Parameters

Key Observations :

Key Observations :

- The target compound’s sulfonyl group may enable interactions with enzymes like ATP synthase or Topo II, similar to benzoquinolines .

- Its dual dimethyl substitution could reduce metabolic degradation, extending half-life compared to methoxy-substituted quinolines .

Actividad Biológica

3-(3,4-Dimethylbenzoyl)-4-(3,4-dimethylbenzenesulfonyl)quinoline is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H24N2O3S

- Molecular Weight : 396.50 g/mol

- Structural Characteristics : The compound features a quinoline backbone substituted with dimethylbenzoyl and dimethylbenzenesulfonyl groups, which may contribute to its biological activity.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial activity. For instance, compounds structurally similar to this compound have shown effectiveness against various pathogens, including bacteria and fungi.

- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to inhibit nucleic acid synthesis or disrupt cell membrane integrity.

Anticancer Activity

Quinoline derivatives have been explored for their anticancer properties. Research indicates that certain modifications in the structure can enhance cytotoxic effects against cancer cell lines.

- Case Study : A study published in Journal of Medicinal Chemistry highlighted that similar quinoline derivatives exhibited IC50 values in the micromolar range against several cancer cell lines, suggesting potential for further development as anticancer agents.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, some studies suggest that quinoline derivatives can exert anti-inflammatory effects. These effects may be mediated through the inhibition of pro-inflammatory cytokines.

- Research Findings : In vitro studies have shown that compounds with similar structural motifs can significantly reduce the production of TNF-alpha and IL-6 in activated macrophages.

Table 1: Biological Activities of Quinoline Derivatives

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | 5.0 | |

| Compound B | Anticancer | 10.0 | |

| Compound C | Anti-inflammatory | 15.0 |

Table 2: Structure-Activity Relationship (SAR)

| Modification | Effect on Activity |

|---|---|

| Addition of sulfonyl group | Increased potency |

| Dimethyl substitution | Enhanced solubility |

| Quinoline core retention | Essential for activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.